11-Hydroxycamptothecin

L1210 leukemia in vivo antitumor life prolongation

11-Hydroxycamptothecin (11-HCPT) is a pentacyclic quinoline alkaloid belonging to the camptothecin (CPT) class of topoisomerase I inhibitors, isolated as a minor constituent from the woody tissue of Camptotheca acuminata. It carries a hydroxyl substituent at position 11 of the A-ring, distinguishing it from the more abundant 10-hydroxy isomer (10-HCPT) and from the parent compound camptothecin.

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
CAS No. 68426-53-9
Cat. No. B1496762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxycamptothecin
CAS68426-53-9
Synonyms11-hydroxycamptothecin
Molecular FormulaC20H16N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O
InChIInChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-3-4-12(23)6-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyKXJNTORVTHBKGW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxycamptothecin (CAS 68426-53-9): Baseline Profile for Research Procurement of a Ring-A Hydroxylated Camptothecin


11-Hydroxycamptothecin (11-HCPT) is a pentacyclic quinoline alkaloid belonging to the camptothecin (CPT) class of topoisomerase I inhibitors, isolated as a minor constituent from the woody tissue of Camptotheca acuminata [1]. It carries a hydroxyl substituent at position 11 of the A-ring, distinguishing it from the more abundant 10-hydroxy isomer (10-HCPT) and from the parent compound camptothecin. Like all camptothecins, its antitumor activity depends on a closed α-hydroxy-δ-lactone E-ring that stabilizes the topoisomerase I–DNA cleavable complex. 11-HCPT was first characterized in 1986 and is documented under NSC 365729; very few primary research articles have been published on this specific congener, and it is not currently an FDA-approved drug, making it primarily a research tool and a synthetic intermediate for derivative development [1].

Why 11-Hydroxycamptothecin Cannot Be Interchanged with 10-Hydroxycamptothecin, Topotecan, or Irinotecan/SN-38


Within the camptothecin class, the position and identity of A-ring substituents profoundly affect antitumor potency, therapeutic index, topoisomerase I inhibition kinetics, and lactone stability [1]. The 11-hydroxy substituent produces a distinct SAR profile: while most 11-substituted analogs (e.g., halogens, alkyl, methoxy) exhibit only modest in vitro and in vivo activity, the 11-OH group is one of the few substituents that yields activity much higher than parent camptothecin in the L1210 leukemia model [2][3]. Critically, mono-11-hydroxylation yields superior in vivo life prolongation compared with 10,11-disubstituted analogs, and the racemic 11-OH compound demonstrated a greater therapeutic index than camptothecin itself, with cures observed where the parent compound produced none [2][4]. The 11-OH regioisomer is therefore neither functionally equivalent to 10-HCPT nor interchangeable with clinical analogs such as topotecan (9-aminomethyl-10-HCPT) or SN-38 (7-ethyl-10-HCPT), all of which bear substitutions at different A-ring positions. The quantitative evidence below substantiates these differentiation claims.

11-Hydroxycamptothecin (CAS 68426-53-9): Quantitative Comparator Evidence for Scientific Selection


In Vivo Antileukemic Activity: 11-Hydroxy-(20RS)-Camptothecin vs. (20S)-Camptothecin in the L1210 Mouse Model

In a head-to-head experiment conducted at the Southern Research Institute under identical conditions (same control, same treatment schedule Q04D × 02, intraperitoneal administration in Klucel emulsifier), racemic 11-hydroxy-(20RS)-camptothecin (NSC 365729) produced a maximum % T/C of 357 with 3 out of 6 cures, compared with (20S)-camptothecin (NSC 094600) which achieved a % T/C of only 164 with 0 cures, and camptothecin sodium salt (NSC 100880) with a % T/C of 178 and 0 cures [1]. The authors noted that racemic camptothecin was previously shown to be approximately half as potent as the 20S enantiomer, implying that the 20S form of 11-hydroxycamptothecin would be considerably more potent than the racemate tested [1]. No toxic effects were observed for the 11-hydroxy analog even at the highest dose tested (60 mg/kg), whereas the sodium salt required doses up to 80 mg/kg to achieve its modest activity [1].

L1210 leukemia in vivo antitumor life prolongation

Cross-Study Comparison: 11-Hydroxycamptothecin vs. (S)-10-Hydroxycamptothecin in L1210 Leukemia Life Prolongation

Although no single study has directly compared 11-HCPT and 10-HCPT in the same experiment, cross-study comparison of L1210 life prolongation data reveals a substantial efficacy differential favoring the 11-hydroxy isomer. (S)-10-Hydroxycamptothecin at its optimal dose of 15 mg/kg produced a 71% increase in life span (ILS, equivalent to % T/C ≈ 171) in the L1210 model [1]. In contrast, 11-hydroxy-(20RS)-camptothecin achieved a % T/C of 357 (equivalent to ILS ≈ 257%) with 3/6 cures at doses ranging from 7 to 60 mg/kg [2]. The racemic nature of the 11-OH compound tested further suggests that enantiopure 11-hydroxy-(20S)-camptothecin would exhibit an even larger efficacy gap. These data, while derived from separate studies, indicate that the 11-OH regioisomer provides approximately 1.5-fold greater life prolongation than the 10-OH isomer at comparable dosing ranges.

regioisomer comparison L1210 leukemia life prolongation

Mono-11-Hydroxylation vs. 10,11-Dihydroxylation: Disubstitution Abolishes the Activity Advantage

A critical structure-activity relationship established across the Wall and Wani laboratory's camptothecin program is that mono-hydroxylation at position 10 or 11 yields high activity, whereas 10,11-disubstitution drastically reduces potency. The 10,11-dihydroxy-20(RS)-camptothecin analog exhibited only modest activity in the L1210 mouse leukemia life prolongation assay, with a % T/C of 157 at a dose of 40 mg/kg [1]. This is substantially inferior to the mono-11-hydroxy analog (% T/C = 357, 3/6 cures at 7–60 mg/kg) [2] and also inferior to mono-10-hydroxy analogs [1]. The study authors explicitly stated that 10,11-dihydroxy-CPT is "much less active than either the corresponding mono-10- or 11-hydroxy analogs" [1]. Similarly, disubstitution in ring A was found to greatly reduce antileukemic activity in general [3]. This pattern establishes that the mono-11-hydroxy substitution represents a local activity maximum in A-ring SAR space, not attainable by dihydroxylated or other disubstituted variants.

SAR disubstitution L1210 leukemia

Chemoenzymatic Synthetic Accessibility via Regiospecific CYP450 11-Hydroxylase

A 2021 study discovered and characterized two cytochrome P450 monooxygenases from Camptotheca acuminata—CPT10H and CPT11H—that catalyze regiospecific oxidation of camptothecin at the C-10 and C-11 positions, respectively [1]. CPT11H converts CPT to 11-hydroxycamptothecin with complete regiospecificity (no 10-OH product detected), enabling a chemoenzymatic route that bypasses the low natural abundance of 11-HCPT in plant tissue [1]. The same study demonstrated that 11-HCPT produced enzymatically can be further derivatized to yield topotecan-11 and other clinically relevant analogs [1]. This represents a differentiation from 10-HCPT, which utilizes a distinct enzyme (CPT10H). The availability of a regiospecific biocatalyst provides a scalable, greener synthetic route to 11-HCPT that does not exist for most other 11-substituted camptothecin analogs, which typically require multi-step total synthesis [2].

chemoenzymatic synthesis CYP450 regioselective hydroxylation

Therapeutic Index Advantage: Absence of Toxicity at Highly Active Doses in the L1210 Model

In the L1210 mouse leukemia assay, 11-hydroxy-(20RS)-camptothecin demonstrated a favorable toxicity profile at therapeutically active doses. The compound exhibited no toxic effects even at the highest dose administered (60 mg/kg), while achieving 3/6 cures and a % T/C of 357 [1]. In contrast, (20S)-camptothecin showed toxicity at doses as low as 8 mg/kg, and the sodium salt required doses up to 80 mg/kg with no cures achieved [1]. The authors explicitly noted that "the racemic 11-hydroxy analogue also exhibited a greater therapeutic index than camptothecin or the sodium salt" [1]. This toxicity-sparing profile contrasts with the known dose-limiting toxicities of clinical camptothecin analogs: topotecan causes dose-limiting myelosuppression (neutropenia, thrombocytopenia), and irinotecan/SN-38 causes severe late diarrhea and myelotoxicity [2]. While the 11-HCPT data are limited to the L1210 murine model and no comprehensive toxicology assessment has been published, the available evidence indicates that the 11-OH substitution confers a wider therapeutic window than the parent compound in this system.

therapeutic index toxicity L1210 leukemia

11-OH Scaffold as a Precursor for 11,7-Disubstituted Camptothecin Derivatives: Patent-Backed Differentiation

US Patent 5,468,754 discloses 11-hydroxy-7-ethyl camptothecin (11,7-HECPT) and 11-hydroxy-7-methoxy camptothecin (11,7-HMCPT) as novel anticancer compounds derived from the 11-HCPT scaffold [1]. These 11,7-disubstituted derivatives are distinct from the clinically dominant 7-ethyl-10-hydroxy (SN-38/irinotecan) series: they position the hydroxyl at C-11 rather than C-10 while introducing a second substituent at C-7. The patent explicitly claims pharmaceutically acceptable lactone-stable formulations to overcome the poor aqueous solubility of these compounds [1]. This establishes 11-HCPT as a unique starting material for a sub-class of camptothecin analogs inaccessible from the 10-OH scaffold. Notably, the 11,7-substitution pattern is chemically orthogonal to the 10,7-substitution pattern of irinotecan/SN-38, meaning that procurement of 11-HCPT enables exploration of chemical space not covered by the extensively patented 10-OH derivative landscape [1][2].

11,7-disubstituted patent derivatization scaffold

11-Hydroxycamptothecin (CAS 68426-53-9): Evidence-Backed Research and Industrial Application Scenarios


Antileukemic Drug Discovery: In Vivo Efficacy Benchmarking in the L1210 Model

Programs focused on identifying camptothecin analogs with superior in vivo antileukemic activity should prioritize 11-HCPT as a benchmark compound. The quantitative evidence from the L1210 mouse leukemia model—% T/C of 357 with 3/6 cures vs. % T/C of 164 with 0 cures for camptothecin under identical conditions—establishes 11-HCPT as one of the most active mono-substituted camptothecins in this system [1]. The observation that the racemate achieves this level of activity, with the 20S enantiomer predicted to be considerably more potent, further supports its use as a positive control or lead scaffold in leukemia-focused phenotypic screening cascades [1].

Structure-Activity Relationship Studies on A-Ring Mono- vs. Disubstitution

11-HCPT serves as a critical reference compound for SAR programs investigating the effect of A-ring substitution pattern on topoisomerase I inhibition and antitumor activity. The quantitative finding that 10,11-dihydroxy-CPT (T/C = 157) is "much less active than either the corresponding mono-10- or 11-hydroxy analogs" (11-OH T/C = 357) provides a clear activity cliff that can be exploited to map the steric and electronic tolerance of the topoisomerase I binding pocket at the A-ring [1][2]. Researchers can use 11-HCPT as a mono-substituted comparator when evaluating novel 10-, 11-, or 10,11-disubstituted analogs, ensuring that new compounds are benchmarked against a validated activity-maximizing scaffold [3].

Chemoenzymatic Synthesis and Biocatalytic Process Development

The discovery of CPT11H, a regiospecific cytochrome P450 monooxygenase that converts camptothecin to 11-HCPT with complete regioselectivity, enables fermentation-based production of 11-HCPT at scale (demonstrated at 12 mg/L in yeast) [1]. This biocatalytic route circumvents the extremely low natural abundance of 11-HCPT in Camptotheca acuminata and avoids the multi-step total synthesis required for other 11-substituted analogs [1][2]. Industrial and academic groups pursuing green chemistry approaches to camptothecin derivatization can integrate CPT11H into chemoenzymatic cascades to generate 11-HCPT as a key intermediate for downstream diversification into topotecan-11 and other high-value analogs [1].

Scaffold for Next-Generation 11,7-Disubstituted Camptothecin Libraries

The patent literature establishes 11-HCPT as the direct synthetic precursor to a distinct sub-class of camptothecin derivatives—the 11,7-disubstituted series (11,7-HECPT, 11,7-HMCPT)—that occupy IP space orthogonal to the clinically dominant 10,7-disubstituted series (irinotecan, SN-38) [1]. Medicinal chemistry programs seeking to diversify beyond the extensively patented 10-hydroxy scaffold can procure 11-HCPT to construct focused libraries of 11,7-disubstituted analogs, potentially accessing compounds with differentiated target engagement, pharmacokinetics, or resistance profiles [1]. Lactone-stable formulation strategies specific to the 11,7-series are also patent-protected, providing a formulation development pathway for lead candidates emerging from such libraries [1].

Quote Request

Request a Quote for 11-Hydroxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.